Dihydroorotase Inhibition: Target Compound Activity vs. Class-Level Potency Expectation
The target compound exhibits weak inhibition of dihydroorotase from mouse Ehrlich ascites cells, with an IC50 of 180 µM (1.80E+5 nM) when evaluated at 10 µM concentration and pH 7.37 [1]. This represents a low-potency profile relative to the nanomolar activities observed for structurally optimized 1,8-naphthyridine derivatives targeting other enzymes (e.g., CA-II IC50 = 0.44 µM; CA-IX IC50 = 0.11 µM; b-TNAP IC50 = 0.122 µM) [2]. The substantial potency gap underscores that the 7-amino substitution alone does not confer high-affinity enzyme inhibition and highlights the compound's utility as a baseline reference or synthetic precursor rather than a direct lead candidate.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 180 µM (1.80E+5 nM) against mouse dihydroorotase |
| Comparator Or Baseline | Class-level comparator: Optimized 1,8-naphthyridine derivatives (e.g., CA-II IC50 = 0.44 µM; b-TNAP IC50 = 0.122 µM) |
| Quantified Difference | Target compound is >400-fold less potent than class-leading 1,8-naphthyridine enzyme inhibitors |
| Conditions | Mouse Ehrlich ascites dihydroorotase, 10 µM compound concentration, pH 7.37 |
Why This Matters
This low potency establishes the compound as a negative control or synthetic starting point rather than a viable enzyme inhibitor, informing procurement decisions for assay development or SAR expansion campaigns.
- [1] BindingDB. (n.d.). Affinity Data for Dihydroorotase Inhibition. BDBM50538677. Retrieved from http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp?SearchType=4&submit=Search&smilesStr=OC(=O)C1CS(=O)CC(=O)N1 View Source
- [2] Alrokayan, S. A., Hussain, T., Alamery, S., Mohammed, A. A., Mahmood, A., Ejaz, S. A., Langer, P., & Jamshed, Q. (2023). [1,8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. https://doi.org/10.60692/CEW4S-XV054 View Source
